molecular formula C22H28N4O2S B7751925 2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2-METHYLPROPANOATE

2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2-METHYLPROPANOATE

Cat. No.: B7751925
M. Wt: 412.6 g/mol
InChI Key: JJTBRSFCJXNBCM-UHFFFAOYSA-N
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Description

2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2-METHYLPROPANOATE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a cyano group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2-METHYLPROPANOATE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the tert-butylphenyl, cyano, and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2-METHYLPROPANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the cyano group can interact with enzymes or receptors, leading to changes in their activity. The tert-butylphenyl group may provide steric hindrance, affecting the binding affinity and specificity of the compound. The methylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the molecule.

Comparison with Similar Compounds

Similar compounds include those with pyrimidine rings and various substituents, such as:

    2-(4-tert-Butylphenyl)pyridine: Similar structure but lacks the cyano and methylsulfanyl groups.

    2,4,6-Tri-tert-butylphenyl derivatives: Similar steric properties but different functional groups.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Similar steric properties but different functional groups. The uniqueness of 2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2-METHYLPROPANOATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-14(2)20(27)28-12-11-24-19-17(13-23)18(25-21(26-19)29-6)15-7-9-16(10-8-15)22(3,4)5/h7-10,14H,11-12H2,1-6H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBRSFCJXNBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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